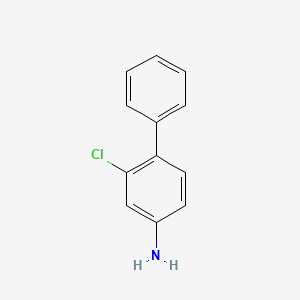

2-Chloro-biphenyl-4-ylamine

Description

Historical Trajectory of Research and Development for 2-Chloro-biphenyl-4-ylamine

The study of biphenyl (B1667301) derivatives has a history that spans more than a century, initially focusing on their fundamental synthesis and chemical reactions. The creation of the core biphenyl linkage was historically achieved through methods like the Ullmann reaction, a process discovered in the early 1900s that uses copper to couple aryl halides.

The development of modern synthetic chemistry, particularly the advent of palladium-catalyzed cross-coupling reactions, has revolutionized the synthesis of biaryl compounds, including this compound. researchgate.net Reactions such as the Suzuki-Miyaura cross-coupling provide efficient and versatile methods for forming the carbon-carbon bond between the two phenyl rings. researchgate.net For instance, a general approach to synthesizing substituted biphenyls involves the reaction between an aryl halide and an arylboronic acid. The synthesis of a related isomer, 4'-chloro-2-nitrobiphenyl (B3055000), a precursor to the fungicide Boscalid, heavily relies on the Suzuki-Miyaura coupling, highlighting the importance of this methodology in producing chloro-biphenyl structures. researchgate.net

Another significant driver for research into halogenated biphenyl amines has been their connection to environmental science. These compounds are structurally related to polychlorinated biphenyls (PCBs), which are known persistent environmental pollutants. Research into the metabolism of halogenated aromatic compounds provides crucial insights into the biological pathways that might break down PCBs and helps in assessing the environmental fate of these contaminants.

Evolving Role of this compound in Chemical Sciences and Applied Fields

The primary role of this compound in the chemical sciences is that of a specialized building block and intermediate in organic synthesis. The presence of three distinct reactive sites—the amino group, the chloro substituent, and the biphenyl backbone—makes it a versatile substrate for constructing more complex molecules.

Key areas of application and research include:

Organic Synthesis Intermediate: The amino and chloro functional groups allow for a wide range of chemical transformations. The amino group can be diazotized to introduce other functional groups or can participate in condensation reactions to form amides or imines. The chlorine atom can be replaced through various nucleophilic substitution reactions or participate in further cross-coupling reactions. This versatility makes it a useful starting material for producing fine chemicals, dyes, and polymers.

Scaffold for Biologically Active Compounds: The biphenyl structure is a common motif found in many biologically active compounds and advanced materials. The biphenylamine framework, in particular, is a key component in the design of ligands for transition metal catalysts, which are essential in a vast array of chemical reactions. By modifying the substituents on the aromatic rings, the electronic and steric properties of these ligands can be fine-tuned to optimize catalyst performance.

Precursor for Complex Heterocyclic Systems: The functional groups on this compound can be used to construct more complex heterocyclic structures. For example, research on related compounds has shown that the amino group can be utilized in reactions like the Mannich reaction to incorporate the biphenyl scaffold into larger, more intricate molecular architectures.

Agricultural Chemistry Research: While its isomer, 4'-Chloro-biphenyl-2-ylamine, is a well-established intermediate for the fungicide Boscalid, this compound serves as a valuable compound for structure-activity relationship (SAR) studies. pharmaffiliates.comalfachemch.com By synthesizing and testing analogs with different substitution patterns, researchers can explore how the positions of the chloro and amino groups affect the biological activity of a potential agrochemical.

The compound is available from various chemical suppliers, indicating its use in laboratory-scale research and development for creating novel molecules with potential applications in medicinal chemistry, materials science, and agricultural science. achemblock.comaobchem.comechemi.com

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-12-8-10(14)6-7-11(12)9-4-2-1-3-5-9/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYUIJXAGCGIKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro Biphenyl 4 Ylamine

Established Synthetic Pathways for 2-Chloro-biphenyl-4-ylamine

Traditional methods for synthesizing this compound often involve multiple steps and classical reaction types. These established pathways, while foundational, may have limitations in terms of yield and environmental impact.

Multi-Step Synthesis from Biphenyl (B1667301) Derivatives via Nitration and Reduction

A common and well-documented route to this compound begins with biphenyl. evitachem.com This multi-step process involves the initial nitration of the biphenyl starting material to introduce a nitro group, resulting in the formation of 4'-chloro-2-nitrobiphenyl (B3055000). evitachem.com Subsequently, the nitro group is reduced to an amine. This reduction is typically accomplished using reducing agents like iron powder in the presence of hydrochloric acid. evitachem.com The final step often involves treating the resulting amine with hydrochloric acid to form the more stable hydrochloride salt. evitachem.com

Direct Synthesis Approaches: Grignard Reactions and Ammoniation of 4-Chlorobiphenyl (B17849) Derivatives

Direct synthesis methods offer alternative pathways to this compound. One such approach involves the use of Grignard reagents. Grignard reagents are powerful nucleophiles that can form new carbon-carbon bonds. masterorganicchemistry.com In this context, a Grignard reagent derived from a suitable chlorinated aromatic compound can be coupled with another aromatic component to construct the biphenyl backbone. The reaction of Grignard reagents with nitriles can also be employed to introduce the amine functionality. researchgate.net

Another direct method is the ammoniation of 4-chlorobiphenyl derivatives. This involves the reaction of a 4-chlorobiphenyl compound, which has a suitable leaving group, with an ammonia (B1221849) source to introduce the amino group directly onto the biphenyl structure.

Diazo-Reactions and Gomberg-Bachmann Reactions Utilizing Precursors (e.g., p-Chloroaniline and Aniline)

Diazo-reactions provide a versatile method for the synthesis of biphenyl compounds. google.com A specific application of this is the Gomberg-Bachmann reaction, which can be used to prepare this compound from readily available precursors like p-chloroaniline and aniline (B41778). google.compatsnap.comgoogle.com

Advanced and Sustainable Synthetic Approaches to this compound

In response to the growing need for more efficient and environmentally friendly chemical processes, advanced synthetic methodologies have been developed for the production of this compound. These approaches often incorporate modern techniques to improve yield, selectivity, and sustainability.

Continuous-Flow Synthesis Integrating Suzuki-Miyaura Cross-Coupling and Selective Hydrogenation

A significant advancement in the synthesis of this compound is the development of a two-step continuous-flow process. researchgate.net This method integrates a Suzuki-Miyaura cross-coupling reaction with a subsequent selective hydrogenation step. researchgate.net

The first step involves the high-temperature Suzuki-Miyaura cross-coupling of 1-chloro-2-nitrobenzene (B146284) with 4-chlorophenylboronic acid. researchgate.net This reaction is catalyzed by a palladium(0) species, such as tetrakis(triphenylphosphine)palladium(0), and is performed in a microtubular flow reactor at elevated temperatures, typically around 160°C. researchgate.net A tert-butanol/water mixture with potassium tert-butoxide serves as the solvent and base system, leading to high conversion to 4'-chloro-2-nitrobiphenyl.

| Reaction Step | Reactants | Catalyst/Reagents | Conditions | Outcome |

| Suzuki-Miyaura Cross-Coupling | 1-chloro-2-nitrobenzene, 4-chlorophenylboronic acid | Palladium(0) species, Potassium tert-butoxide | High-temperature continuous-flow (~160°C), tert-Butanol/water | High conversion to 4'-chloro-2-nitrobiphenyl |

| Selective Hydrogenation | 4'-chloro-2-nitrobiphenyl | Platinum-on-charcoal | Continuous-flow hydrogenation device | 2-amino-4'-chlorobiphenyl in good yield and high selectivity researchgate.net |

Batch Microwave-Assisted Reduction Techniques in Laboratory-Scale Synthesis

For laboratory-scale synthesis and rapid process optimization, microwave-assisted techniques offer a significant advantage. Microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating methods. researchgate.net

In the context of this compound synthesis, microwave-assisted reduction of 4'-chloro-2-nitrobiphenyl has been shown to be effective. Using cyclohexene (B86901) as a hydrogen donor and a platinum-on-carbon (Pt/C) catalyst, the reduction can be completed in approximately 30 minutes under microwave irradiation at 150°C, affording the desired product in around 81% yield. This method is particularly useful for rapid screening of reaction conditions and for producing smaller quantities of the compound efficiently.

| Parameter | Value |

| Reactant | 4'-chloro-2-nitrobiphenyl |

| Hydrogen Donor | Cyclohexene |

| Catalyst | Pt/C |

| Temperature | 150°C |

| Time | 30 minutes |

| Yield | ~81% |

Development of Greener Catalytic Systems for 2-Aminobiaryl Derivatives (e.g., Water Extract of Onion Peel Ash)

In recent years, the principles of green chemistry have spurred the development of sustainable catalytic systems for organic synthesis. One notable advancement is the use of a water extract of onion peel ash (WEOPA) as a catalyst for the synthesis of 2-aminobiaryl derivatives. researchgate.netanalis.com.my This method presents a significant improvement over traditional metal-catalyzed cross-coupling reactions, which often require harsh conditions, expensive catalysts, and toxic reagents. analis.com.myresearchgate.net

The WEOPA-promoted synthesis of 2-aminobiaryls proceeds via a direct arylation of anilines with arylhydrazines. researchgate.netanalis.com.my This approach offers several advantages:

Metal-Free: The reaction avoids the use of transition metal catalysts, which can be toxic and difficult to remove from the final product. researchgate.netanalis.com.my

Base-Free: It eliminates the need for an external base, simplifying the reaction setup and workup. researchgate.netanalis.com.my

Recyclable Catalyst: The aqueous extract of onion peel ash can be recovered and reused multiple times without a significant loss of catalytic activity. analis.com.my

Environmentally Benign: Utilizing an agro-waste-derived catalyst and water as a solvent aligns with the goals of sustainable chemistry. researchgate.netresearchgate.net

The reaction typically provides moderate to good yields of the desired 2-aminobiaryl products. researchgate.netanalis.com.my This innovative method not only provides an economical and eco-friendly alternative for the synthesis of this important class of compounds but also contributes to the management of agricultural waste. researchgate.net

Derivatization Strategies and Functionalization of this compound

The presence of three distinct functional groups—the amino group, the chlorine atom, and the biphenyl ring system—makes this compound a versatile substrate for a variety of chemical transformations. These reactions allow for the introduction of new functionalities and the synthesis of a diverse range of derivatives.

Oxidation Reactions Leading to Substituted Nitro Derivatives

The amino group of this compound can be oxidized to a nitro group. This transformation is a common strategy in organic synthesis to alter the electronic properties of the aromatic ring and to serve as a precursor for other functional groups. Common oxidizing agents for this purpose include potassium permanganate (B83412) and hydrogen peroxide. The resulting 4'-chloro-2-nitrobiphenyl can then be used in further synthetic applications. evitachem.com

Reduction Reactions for Amine Interconversions

While this compound already possesses an amino group, reduction reactions are crucial in its synthesis from nitro precursors. The reduction of the corresponding nitro compound, 4'-chloro-2-nitrobiphenyl, is a key step in many synthetic routes. evitachem.com This reduction can be achieved using various reagents, such as iron powder in the presence of hydrochloric acid or stannous chloride. evitachem.comgoogle.com This transformation is fundamental for accessing the parent amine from readily available nitrated biphenyls.

Nucleophilic Aromatic Substitution of the Chlorine Atom

The chlorine atom on the biphenyl ring of this compound can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNA_r) reactions. masterorganicchemistry.com For an S_NAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. masterorganicchemistry.com While the amino group is an activating group, the reaction conditions can be tailored to facilitate the substitution of the chlorine atom. Nucleophiles such as hydroxide (B78521) ions or other amines can be used to introduce new functional groups at this position. youtube.com The reactivity of the chlorine atom is influenced by the electronic nature of the rest of the molecule. masterorganicchemistry.com

Nucleophilic Substitution Reactions Involving the Amino Group (e.g., with Alkyl Halides)

The amino group in this compound is nucleophilic and can readily react with electrophiles such as alkyl halides. evitachem.comlibretexts.org This reaction leads to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reactants. libretexts.org This alkylation of the amino group is a straightforward method for introducing alkyl chains, which can significantly modify the physical and biological properties of the molecule. The reaction proceeds via a standard S_N2 mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. libretexts.org

Coupling Reactions (e.g., with Diazonium Salts for Azo Compound Synthesis)

The amino group of this compound can be diazotized and subsequently coupled with other aromatic compounds to form azo compounds. evitachem.comchemguide.co.uk This reaction sequence first involves the treatment of the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. patsnap.comgoogle.com This diazonium salt is an electrophile that can then react with an electron-rich aromatic compound, such as a phenol (B47542) or another amine, in an electrophilic aromatic substitution reaction to form an azo-linked dimer. chemguide.co.uklibretexts.org Azo compounds are known for their vibrant colors and are widely used as dyes. researchgate.netnih.gov

Mannich Reactions for the Synthesis of Aminomethylated Biphenyl Derivatives

The Mannich reaction is a versatile and powerful tool in organic synthesis for the aminomethylation of acidic protons located on a wide variety of substrates. organic-chemistry.orgnih.gov This three-component condensation reaction typically involves an active hydrogen compound, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine, leading to the formation of a C-C bond and yielding a β-amino carbonyl compound or other related structures known as Mannich bases. organic-chemistry.orgnih.govnih.gov The reaction has found extensive application in medicinal chemistry for the synthesis of compounds with diverse biological activities. nih.govnih.gov

While direct studies on the Mannich reaction of this compound are not extensively documented, research on structurally similar compounds, such as 2-chloro-4-phenylphenol (B167023), provides significant insights into the synthesis of aminomethylated biphenyl derivatives. The aminomethylation of 2-chloro-4-phenylphenol has been successfully carried out with formaldehyde and various secondary amines, yielding novel aminomethylated 3-chlorobiphenyl-4-ols in good yields. bch.roresearchgate.net

In a typical procedure, the reaction of 2-chloro-4-phenylphenol with 37% formaldehyde and a variety of secondary amines is conducted in ethanol (B145695) at room temperature for several days. bch.roresearchgate.net This method has been shown to be effective for the synthesis of a series of Mannich bases. The aminomethyl group is introduced at the ortho position to the phenolic hydroxyl group. bch.roresearchgate.net The resulting phenolic Mannich bases can be isolated as either free bases or their hydrochlorides and have been thoroughly characterized using NMR spectroscopy. bch.roresearchgate.net

The synthesis of these aminomethylated biphenyl derivatives is of particular interest as they can serve as valuable intermediates for the preparation of more complex heterocyclic scaffolds. bch.roresearchgate.net Furthermore, the biphenyl core is a privileged structure in medicinal chemistry, suggesting that these Mannich bases could exhibit interesting biological activities. bch.roresearchgate.net

Research Findings on the Aminomethylation of 2-Chloro-4-phenylphenol

The following table summarizes the synthesis of various aminomethylated 3-chlorobiphenyl-4-ols via the Mannich reaction of 2-chloro-4-phenylphenol with different secondary amines. bch.roresearchgate.net

| Amine | Product | Yield (%) |

| Pyrrolidine | 3-Chloro-5-(pyrrolidin-1-ylmethyl)biphenyl-4-ol hydrochloride | 55 |

| Piperidine | 3-Chloro-5-(piperidin-1-ylmethyl)biphenyl-4-ol hydrochloride | 63 |

| Azepane | 5-(Azepan-1-ylmethyl)-3-chlorobiphenyl-4-ol hydrochloride | 65 |

| 1-Methylpiperazine | 3-Chloro-5-((4-methylpiperazin-1-yl)methyl)biphenyl-4-ol dihydrochloride | 41 |

| 1-Phenylpiperazine | 3-Chloro-5-((4-phenylpiperazin-1-yl)methyl)biphenyl-4-ol | 72 |

| 1-(Pyridin-2-yl)piperazine | 3-Chloro-5-((4-(pyridin-2-yl)piperazin-1-yl)methyl)biphenyl-4-ol | Not specified |

Data sourced from Roman, G. (2012). Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. REV. CHIM. (Bucharest), 63(3), 265-269. bch.roresearchgate.net

In related research, Mannich reactions have also been performed on other substituted biphenyl systems, such as 4'-chloro-5-nitrobiphenyl-2-ol, to introduce aminomethyl groups, further demonstrating the utility of this reaction for modifying the biphenyl scaffold. anu.edu.au These studies collectively underscore the potential of the Mannich reaction for generating a library of aminomethylated biphenyl derivatives, which can be further explored for various applications.

Advanced Spectroscopic Characterization Techniques in 2 Chloro Biphenyl 4 Ylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the detailed molecular structure of 2-Chloro-biphenyl-4-ylamine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic region (typically δ 6.5-8.0 ppm) would display a complex pattern of multiplets due to the protons on the two phenyl rings. The protons on the substituted ring are influenced by both the electron-withdrawing chlorine atom and the electron-donating amino group. The protons on the unsubstituted phenyl ring would also show characteristic signals. The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, twelve distinct signals are expected, corresponding to the twelve carbon atoms of the biphenyl (B1667301) skeleton. The chemical shifts of the carbons are significantly affected by the attached substituents. The carbon atom bonded to the chlorine (C-Cl) would appear in a specific region, as would the carbon bonded to the amino group (C-N). The other aromatic carbons would resonate at chemical shifts characteristic of their position relative to these substituents.

Table 1: Expected NMR Data for this compound

| Technique | Expected Signals | Interpretation |

|---|---|---|

| ¹H NMR | Aromatic protons, Amine (NH₂) protons | Provides information on the electronic environment and connectivity of hydrogen atoms. The complex multiplet patterns in the aromatic region help to confirm the substitution pattern of the biphenyl rings. The broad singlet for the NH₂ group confirms the presence of the amine functional group. |

| ¹³C NMR | 12 distinct aromatic carbon signals | Confirms the presence of twelve unique carbon environments in the biphenyl structure. The chemical shifts indicate the positions of the chlorine and amine substituents. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (MS, GC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

MS and GC-MS: In mass spectrometry, this compound is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. The molecular ion peak [M]⁺ would confirm the compound's nominal molecular weight of approximately 203 g/mol . The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a [M+2]⁺ peak that is about one-third the intensity of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it suitable for analyzing complex mixtures and confirming the purity of the compound. nih.govnih.govvwr.com

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula. scispace.comnih.gov For C12H10ClN, the exact mass is calculated to be 203.0502 Da. nih.gov HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing unambiguous confirmation of the molecular formula. mdpi.com

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Data | Interpretation |

|---|---|---|

| MS / GC-MS | Molecular Ion Peak [M]⁺ at m/z ≈ 203 and an [M+2]⁺ peak. | Confirms the nominal molecular weight and the presence of one chlorine atom due to the isotopic pattern. Also provides a fragmentation pattern that can be used for structural confirmation. |

| HRMS | Exact mass measurement of the molecular ion. | Provides the precise elemental composition (C12H10ClN), confirming the molecular formula with high confidence. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netcore.ac.ukcwsabroad.com For this compound, the IR spectrum would show characteristic absorption bands for the N-H bonds of the amine group, the C-Cl bond, and the aromatic C-H and C=C bonds. The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, generally between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. researchgate.net

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Amine (N-H) | 3300 - 3500 | Symmetric and Asymmetric Stretching |

| Aromatic (C-H) | 3000 - 3100 | Stretching |

| Aromatic (C=C) | 1400 - 1600 | Ring Stretching |

| Carbon-Chlorine (C-Cl) | 600 - 800 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, specifically the π → π* and n → π* transitions in conjugated systems. up.ac.zaresearchgate.netlibretexts.org The biphenyl system of this compound is a chromophore that absorbs UV light. The presence of the amino group (an auxochrome) and the chlorine atom will influence the wavelength of maximum absorbance (λmax). The UV-Vis spectrum is expected to show strong absorptions characteristic of the extended π-conjugated system of the biphenyl rings. The position and intensity of these absorption bands can provide qualitative information and are useful for quantitative analysis. libretexts.org

Table 4: Expected UV-Vis Spectroscopic Data for this compound

| Technique | Expected Observation | Interpretation |

|---|---|---|

| UV-Vis | Absorption maxima (λmax) in the UV region. | Corresponds to π → π* electronic transitions within the conjugated biphenyl system. The positions of the maxima are influenced by the chlorine and amine substituents. |

Elemental Analysis for Empirical Formula Determination (C, H, N, S)

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C12H10ClN), this analysis provides experimental confirmation of its empirical and molecular formula. The theoretically calculated percentages of carbon, hydrogen, and nitrogen are compared with the experimentally determined values. A close agreement between the theoretical and experimental values validates the purity and proposed formula of the compound. mdpi.com

Table 5: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Percentage (%) |

|---|---|---|

| Carbon (C) | C12H10ClN | 70.77 |

| Hydrogen (H) | C12H10ClN | 4.95 |

| Nitrogen (N) | C12H10ClN | 6.88 |

| Chlorine (Cl) | C12H10ClN | 17.41 |

Computational Chemistry and Molecular Modeling of 2 Chloro Biphenyl 4 Ylamine

Quantum Mechanical Approaches for Energy Calculation and Conformational Analysis

Quantum mechanical methods are fundamental in determining the electronic structure and energy of 2-Chloro-biphenyl-4-ylamine. These calculations can predict the most stable conformations of the molecule by evaluating the energy associated with different spatial arrangements of its atoms. The torsional angle between the two phenyl rings is a critical parameter in these conformational analyses. Due to the presence of the chlorine atom and the amino group, the molecule exhibits a non-planar or twisted conformation in its lowest energy state. The degree of this twist is a balance between the steric hindrance caused by the ortho-chlorine atom and the electronic effects of the substituents.

Molecular Mechanical Approaches for Conformational Search and Interaction Energies

Molecular mechanics provides a less computationally intensive alternative to quantum mechanics for exploring the conformational landscape of this compound. By employing force fields, which are sets of empirical parameters that describe the potential energy of a system of atoms, extensive conformational searches can be performed. This allows for the identification of low-energy conformers and the calculation of interaction energies between this compound and other molecules. These methods are particularly useful for studying how the compound might fit into the active site of a biological macromolecule.

Density Functional Theory (DFT) Studies for Optimized Molecular Structures and Electronic Properties

Density Functional Theory (DFT) has become a standard tool for investigating the properties of chlorinated biphenylamines. DFT studies on related compounds have been used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. For this compound, DFT calculations can provide a detailed picture of the electron distribution, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These electronic parameters are key to understanding the molecule's reactivity and potential for forming intermolecular interactions.

Table 1: Calculated Electronic Properties of a Related Polychlorinated Biphenyl (B1667301) Amine

| Property | Value |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -0.8 eV |

| Energy Gap (HOMO-LUMO) | 4.7 eV |

| Dipole Moment | 2.1 D |

Note: Data is illustrative for a related polychlorinated biphenyl amine and may differ for this compound.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational changes and its interactions with its environment, such as a solvent or a biological membrane. This provides a more realistic picture of the molecule's behavior compared to static calculations, revealing the flexibility of the biphenyl linkage and the dynamics of its interactions with surrounding molecules.

Molecular Docking Studies for Ligand-Macromolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. For this compound, docking studies can be employed to investigate its potential to interact with various biological targets. These studies can identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, and can provide an estimate of the binding affinity. This information is valuable for understanding the compound's potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Biological and Toxicological Endpoints

QSAR and SAR models are statistical models that relate the chemical structure of a compound to its biological activity or toxicity. These models use molecular descriptors, which are numerical representations of a molecule's properties, to predict the activity of new or untested compounds.

For compounds like this compound, QSAR models can be developed to predict their potential for mutagenicity and carcinogenicity. These models often rely on descriptors that capture the electronic and steric properties of the molecule, as these are known to influence the mechanisms of toxicity for aromatic amines. The presence of the chlorine atom and the amino group on the biphenyl scaffold are critical features that would be considered in such models. For instance, the metabolic activation of the amino group to a reactive nitrenium ion is a known pathway for the mutagenicity of aromatic amines, and the electronic properties of the molecule, which can be calculated using computational methods, will influence the likelihood of this activation.

Correlation of Basicity and Hydrophobicity with Biological Activity

The biological activity of this compound and related aminobiphenyls is intricately linked to their physicochemical properties, particularly their basicity and hydrophobicity. These parameters govern the molecule's absorption, distribution, metabolism, and ultimately, its interaction with biological targets. Computational studies, particularly Quantitative Structure-Activity Relationship (QSAR) analyses, have been instrumental in elucidating these correlations.

The basicity of the amino group in 4-aminobiphenyl (B23562) derivatives is a critical determinant of their biological action, especially their genotoxicity. It is well-established that the basicity of these compounds is highly correlated with the electronic effects of the substituents on the biphenyl rings. For instance, electron-withdrawing groups can decrease the basicity of the amino group. This modulation of basicity can influence the metabolic activation of these compounds, a key step in their mechanism of toxicity. Aromatic amines are often metabolized by cytochrome P450 enzymes to N-hydroxy derivatives, which can then form reactive nitrenium ions that bind to DNA, leading to mutations and potential carcinogenicity. The rate and extent of these metabolic processes are influenced by the electronic properties of the molecule, which are directly related to the basicity of the amino group.

Hydrophobicity, often expressed as the logarithm of the partition coefficient (log P), is another crucial parameter that correlates with the biological activity of this compound and its analogs. A higher hydrophobicity can facilitate the transport of the compound across cell membranes, increasing its intracellular concentration and potential for interaction with macromolecules like DNA.

A study on the genotoxicity of 4-aminobiphenyl derivatives demonstrated a correlation between the mutagenicity in Salmonella typhimurium strain TA98 with metabolic activation and the hydrophobicity of the compounds. umich.edu For this series of compounds, the structure-activity relationship for mutagenicity was significantly improved when both hydrophobicity and electronic parameters (related to basicity) were considered. umich.edu This indicates that a balance of both properties is essential for the observed biological effect. While hydrophobicity promotes access to the site of action, the electronic properties of the substituents fine-tune the molecule's reactivity and interaction with metabolic enzymes and the ultimate biological target.

The following table summarizes key computational and physicochemical properties of this compound and its parent compound, 4-aminobiphenyl, which are relevant to their biological activity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) (Ų) |

| This compound | C₁₂H₁₀ClN | 203.67 | 3.59 | 26.02 |

| 4-Aminobiphenyl | C₁₂H₁₁N | 169.22 | 2.90 | 26.02 |

This table presents computed values from various chemical databases.

Application in Computer-Aided Molecular Design and Rational Drug Design

The structural scaffold of this compound, featuring a substituted biphenyl core, is a recognized "privileged structure" in medicinal chemistry. Biphenyl derivatives are known to interact with a variety of biological targets, and their conformational flexibility allows for optimization of binding to specific protein pockets. This makes this compound and similar compounds interesting candidates for computer-aided molecular design (CAMD) and rational drug design.

In the context of rational drug design, the known physicochemical properties and potential biological activities of this compound can be leveraged to design new molecules with improved potency and selectivity. For instance, the chlorine substituent and the amino group offer sites for chemical modification to fine-tune the molecule's properties. The principles of bioisosterism can be applied, where these functional groups are replaced by other groups with similar steric or electronic properties to explore the structure-activity relationship and optimize for a desired biological effect. acs.org

Molecular docking is a key computational technique in which a molecule is virtually placed into the binding site of a target protein to predict its binding affinity and orientation. While specific docking studies for this compound are not widely published, its structural motifs are present in ligands that have been successfully docked into various receptors. For example, biphenyl amides have been designed as selective 5-HT2B receptor antagonists using pharmacophore-based approaches and molecular docking. nih.gov The biphenyl moiety of these compounds plays a crucial role in occupying a specific binding region within the receptor.

Furthermore, pharmacophore modeling can be employed to identify the essential steric and electronic features of a series of active compounds. A pharmacophore model derived from a set of active biphenyl derivatives could be used to virtually screen large chemical databases to identify novel compounds, including those with the this compound scaffold, that are likely to exhibit the desired biological activity.

The data from QSAR studies on related aminobiphenyls, which correlate properties like hydrophobicity and basicity with genotoxicity, can also inform the design of safer therapeutic agents. By computationally predicting these properties for novel derivatives of this compound, researchers can prioritize the synthesis of compounds with a lower predicted toxicity profile.

Biological Interactions and Mechanisms of 2 Chloro Biphenyl 4 Ylamine

Enzyme Interactions and Modulation Mechanisms

2-Chloro-biphenyl-4-ylamine is recognized for its ability to interact with and modulate the activity of specific enzymes. This property has led to its use in biochemical research and is a key aspect of the biological effects of its derivatives.

Specific Enzyme Inhibition (e.g., Succinate (B1194679) Dehydrogenase in Fungi via Boscalid Precursor)

A primary application of this compound is as a precursor in the synthesis of the fungicide Boscalid. chemicalbook.comchemicalbook.com Boscalid functions as a succinate dehydrogenase (SDH) inhibitor. chemicalbook.com SDH, also known as Complex II, is a crucial enzyme in the mitochondrial electron transport chain, responsible for cellular respiration. chemicalbook.com By inhibiting this enzyme, Boscalid disrupts the energy production in fungi, leading to their death. chemicalbook.com The synthesis of Boscalid involves the reaction of 2-chloro-nicotinoyl chloride with 4'-chloro-biphenyl-2-ylamine (a synonym for this compound). google.comnih.gov Therefore, while this compound itself is not the direct inhibitor, its structural framework is integral to the fungicidal action of Boscalid, which targets a specific and vital enzyme in fungal pathogens. chemicalbook.com

Exploration as Biochemical Probes for Enzyme Activity Studies

In the realm of biochemical research, compounds like this compound are utilized as biochemical probes to investigate enzyme interactions and mechanisms. evitachem.com Its capacity to alter enzyme activity makes it a useful tool for studying metabolic pathways and the kinetics of enzymatic reactions.

Protein Binding Studies and Interaction Dynamics

The interaction of small molecules with proteins is a fundamental aspect of pharmacology and toxicology. While specific, detailed protein binding studies for this compound are not extensively documented in publicly available literature, its structural analogs have been subjects of such investigations. For instance, studies on other biphenyl (B1667301) derivatives have explored their binding to various proteins, often involving hydrophobic and van der Waals interactions. The biphenyl structure provides a scaffold that can fit into hydrophobic pockets of proteins, potentially leading to the modulation of their function. Research into related compounds, such as other chlorinated biphenyls, has highlighted the importance of the substitution pattern on the biphenyl rings in determining the nature and strength of protein binding.

Molecular Interactions with Biological Targets in Cell Proliferation and Apoptosis (in Anti-Cancer Research)

The biphenyl scaffold is present in numerous compounds investigated for their anti-cancer properties. These compounds often exert their effects by interacting with key proteins involved in cell cycle regulation and apoptosis (programmed cell death). For example, some biphenyl derivatives have been shown to induce apoptosis in cancer cells by modulating the activity of proteins in the Bcl-2 family, which are crucial regulators of this process. nih.govbiomolther.org These proteins control the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway. While direct studies on this compound in this context are limited, the structural motif is relevant to the design of molecules targeting these pathways. Research on other hydroxylated biphenyl compounds has demonstrated their ability to induce apoptosis and cause cell cycle arrest in melanoma cells. nih.gov

DNA-Binding Features and Their Implications

The ability of small molecules to bind to DNA can have significant biological consequences, including mutagenicity and carcinogenicity. Aromatic amines, a class to which this compound belongs, are known to be capable of binding to DNA, often after metabolic activation to reactive intermediates. umich.edu This binding can lead to the formation of DNA adducts, which can disrupt DNA replication and transcription, potentially leading to mutations. umich.edu Studies on the parent compound, 4-aminobiphenyl (B23562), have shown that it can bind to DNA, particularly after enzymatic N-hydroxylation. umich.eduwho.int The genotoxicity of substituted 4-aminobiphenyls has been shown to be influenced by the nature and position of the substituents. umich.edu

General Antimicrobial Activity (e.g., Bactericidal Effects against Gram-Positive and Gram-Negative Bacteria)

Metabolic Pathways and Biotransformation of 2 Chloro Biphenyl 4 Ylamine

In Vivo and In Vitro Biotransformation Studies

While specific in vivo and in vitro biotransformation studies on 2-Chloro-biphenyl-4-ylamine are not extensively documented in publicly available research, the metabolic fate of this compound can be inferred from studies on structurally related aromatic amines and chlorinated biphenyls. For instance, in vitro studies using rat liver microsomes have been instrumental in elucidating the metabolism of biphenyl (B1667301) and 4-chlorobiphenyl (B17849). nih.gov These studies have shown that the degree and position of chlorination significantly influence the metabolic pathways. t3db.ca Research on 4-amino-4'-substituted biphenyls has also provided insights into their genotoxicity through in vitro and in vivo assays, highlighting the importance of metabolic activation. umich.edu

The general consensus from studies on similar compounds is that aromatic amines undergo metabolic activation, primarily through N-hydroxylation, which is a critical step in their potential carcinogenic activity. umich.edunih.gov Subsequent reactions, such as esterification, can lead to the formation of reactive intermediates capable of binding to cellular macromolecules like DNA. nih.gov

Enzymatic Biotransformation Processes

The biotransformation of this compound is expected to be carried out by a series of xenobiotic-metabolizing enzymes, primarily from the Cytochrome P450 superfamily and N-acetyltransferases.

Role of Cytochrome P450 Enzymes (e.g., CYP1A, CYP2B Isoforms)

Cytochrome P450 (CYP) enzymes are the principal Phase I enzymes involved in the oxidative metabolism of a wide array of xenobiotics, including aromatic amines and polychlorinated biphenyls (PCBs). nih.gov For PCBs, the specific CYP isoforms involved in their metabolism are dependent on the congener's substitution pattern. nih.gov

CYP1A Isoforms: CYP1A enzymes, particularly CYP1A2, are known to be highly involved in the metabolic activation of many aromatic amines through N-oxidation. nih.govt3db.ca Given the structure of this compound, it is highly probable that CYP1A2 plays a significant role in its N-hydroxylation. Studies on other PCBs have shown that CYP1A1 preferentially oxidizes non-ortho-chlorinated PCBs. nih.gov

CYP2B Isoforms: CYP2B enzymes are primarily responsible for metabolizing ortho-substituted PCB congeners. nih.gov Since this compound has a chlorine atom at the 2-position (an ortho position on one of the biphenyl rings), it is plausible that CYP2B isoforms contribute to its metabolism, likely through hydroxylation of the chlorinated ring. While some studies suggest a minor role for CYP2B in certain metabolic pathways, its involvement cannot be discounted. nih.gov

The interplay between these CYP isoforms likely determines the balance between detoxification and metabolic activation of this compound.

Contribution of N-Acetyltransferases (NAT1, NAT2) in Biotransformation

N-acetyltransferases are crucial Phase II enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the amino group of aromatic amines. nih.gov There are two primary isoforms, NAT1 and NAT2, which exhibit different substrate specificities and are subject to genetic polymorphisms, leading to variations in acetylation capacity among individuals ("fast" vs. "slow" acetylators). who.int

Involvement of Phase I Monooxygenases and Phase II Conjugating Enzymes

Phase I Monooxygenases: This category is primarily represented by the Cytochrome P450 enzymes discussed earlier, which introduce or expose functional groups (e.g., hydroxyl groups) on the parent compound. nih.gov

Phase II Conjugating Enzymes: Following Phase I oxidation, the metabolites can be conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. t3db.ca Besides N-acetyltransferases, other Phase II enzymes that are likely involved include:

UDP-glucuronosyltransferases (UGTs): These enzymes catalyze the conjugation with glucuronic acid.

Sulfotransferases (SULTs): These enzymes mediate the transfer of a sulfonate group.

The final profile of excreted metabolites will depend on the relative activities of these various Phase I and Phase II enzymes.

Formation of Key Metabolites (e.g., Hydroxylated and Methylsulfonyl Derivatives)

Based on the metabolism of related compounds, the primary metabolites of this compound are expected to be hydroxylated derivatives. nih.govnih.gov Hydroxylation can occur on either of the biphenyl rings. The presence of the chlorine atom and the amino group will direct the position of hydroxylation.

Furthermore, the metabolism of PCBs can lead to the formation of methylsulfonyl (MeSO2-) metabolites. While not as common as hydroxylation, this pathway involves the glutathione (B108866) conjugation of an intermediate, followed by a series of enzymatic steps leading to the formation of a methylsulfonyl group.

A key potential metabolite is the N-hydroxylated form, N-(4'-chloro-[1,1'-biphenyl]-2-yl)hydroxylamine . axios-research.com This metabolite is of particular toxicological interest due to its potential to be a proximate carcinogen.

N-Hydroxylation Pathways and Their Significance

The N-hydroxylation of the primary amino group is a critical metabolic activation pathway for aromatic amines. umich.edunih.gov This reaction is primarily catalyzed by Cytochrome P450 enzymes, with CYP1A2 being a key player for many aromatic amines. nih.govt3db.ca

Co-oxidation Reactions (e.g., Arylhydroxylamine with Oxy-Hemoglobin leading to Arylnitroso Intermediates)

The metabolic activation of aromatic amines, including this compound, can lead to the formation of N-hydroxylated metabolites. These arylhydroxylamines are pivotal intermediates that can participate in co-oxidation reactions, particularly within erythrocytes. The interaction between an arylhydroxylamine and oxy-hemoglobin (oxy-Hb) is a significant biotransformation pathway that results in the formation of reactive arylnitroso intermediates and the oxidation of hemoglobin to methemoglobin (met-Hb). nih.gov

This process is initiated when the arylhydroxylamine metabolite, produced primarily by cytochrome P450-mediated N-oxidation, diffuses into red blood cells. nih.gov Inside the erythrocyte, the arylhydroxylamine undergoes a co-oxidation reaction with oxy-hemoglobin. In this reaction, the arylhydroxylamine is oxidized to an arylnitroso species, while the ferrous iron (Fe²⁺) in oxy-hemoglobin is concomitantly oxidized to its ferric state (Fe³⁺), forming met-hemoglobin. nih.gov

The resulting arylnitroso intermediate is highly reactive. It can participate in a futile redox cycle within the erythrocyte, where it is enzymatically reduced back to the arylhydroxylamine. This regenerated arylhydroxylamine can then initiate another round of co-oxidation with oxy-hemoglobin, perpetuating a cycle that leads to a progressive increase in met-hemoglobin levels, a condition known as methemoglobinemia. nih.gov

Furthermore, the reactive arylnitroso intermediate can covalently bind to cellular macromolecules. A key target is the cysteine residue at position 93 of the β-globin chain of hemoglobin, forming a sulfinamide adduct. nih.gov The formation of such hemoglobin adducts is a well-documented biomarker for exposure to aromatic amines. nih.govebi.ac.uk While direct studies on this compound are limited, the metabolic pathways of structurally similar compounds like 4-aminobiphenyl (B23562) and 4-chloroaniline (B138754) provide a strong basis for this proposed mechanism. nih.govnih.gov

The general mechanism of co-oxidation is distinct from the hemoglobin oxidation pathway observed for N-hydroxy-N-arylacetamides, which has been shown to differ in kinetics and product patterns compared to arylhydroxylamines. nih.gov

Table 1: Key Steps in the Co-oxidation of Arylhydroxylamines with Oxy-Hemoglobin

| Step | Reactants | Products | Significance |

| 1. N-Oxidation | Aromatic Amine (e.g., this compound) + NADPH + O₂ | Arylhydroxylamine + NADP⁺ + H₂O | Initial metabolic activation, primarily by Cytochrome P450 enzymes. nih.gov |

| 2. Co-oxidation | Arylhydroxylamine + Oxy-Hemoglobin (Fe²⁺) | Arylnitroso Intermediate + Met-Hemoglobin (Fe³⁺) | Oxidation of hemoglobin and formation of a reactive intermediate within erythrocytes. nih.gov |

| 3. Redox Cycling | Arylnitroso Intermediate + Endogenous Reducing Agents | Arylhydroxylamine | Regeneration of the arylhydroxylamine, leading to catalytic oxidation of hemoglobin (Methemoglobinemia). nih.gov |

| 4. Adduct Formation | Arylnitroso Intermediate + Hemoglobin (Cys⁹³β) | Hemoglobin-Sulfinamide Adduct | Formation of a stable biomarker of exposure. nih.gov |

Toxicological Mechanisms and Outcomes of 2 Chloro Biphenyl 4 Ylamine

Mutagenicity Assessment and Underlying Mechanisms

The mutagenicity of 2-Chloro-biphenyl-4-ylamine is a significant aspect of its toxicological character. Research indicates that this compound possesses notable mutagenic properties. Mechanistic studies suggest that its biological activity may stem from its capacity to induce oxidative stress and damage DNA, ultimately resulting in mutagenic outcomes.

Induction of Oxidative Stress and DNA Damage

Mechanistic insights suggest that the biological activity of this compound may be linked to its ability to induce oxidative stress, which in turn leads to DNA damage and mutagenic consequences. The metabolism of polychlorinated biphenyls (PCBs), a class of compounds to which this compound belongs, can produce reactive metabolites. nih.gov These metabolites can trigger the generation of free radicals, leading to oxidative DNA damage. nih.gov For instance, the oxidation of dihydroxy metabolites of PCBs can result in the formation of 8-oxodeoxyguanosine (8-oxodG), a marker of oxidative DNA damage. nih.gov This process suggests a pathway through which chlorinated biphenyls can exert genotoxic effects.

Observation of Chromosomal Aberrations in Non-Human Mammalian Cells

In vitro studies have demonstrated that this compound can cause chromosomal aberrations in non-human mammalian cells. This finding is consistent with the broader understanding of how certain aromatic amines can induce genetic alterations. For example, the related compound 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA) has been shown to induce chromosome aneuploidy in mammalian cells, a potential carcinogenic mechanism. nih.gov Studies on other aromatic amines have also revealed the induction of various chromosomal alterations, including non-disjunction, polyploidy, and dicentric chromosomes in cultured human lymphocytes. nih.gov

Role of N-Hydroxylamine Stability and Mutagenic Nitrenium Reactivity

The metabolic activation of aromatic amines is a critical step in their mutagenic and carcinogenic activity. A generally accepted pathway involves enzymatic N-hydroxylation to form an N-hydroxylamine intermediate. umich.edu This intermediate can then undergo further transformation, such as esterification, before the N-O bond is cleaved, leading to the formation of a highly reactive nitrenium ion. umich.edu This nitrenium ion is the ultimate mutagen that binds to DNA. umich.edu

The stability of the N-hydroxylamine intermediate and the reactivity of the resulting nitrenium ion are key determinants of mutagenicity. umich.edu For some aromatic amines, increased stability of the N-hydroxylamine, coupled with greater reactivity of the nitrenium ion, provides a rationale for observed mutagenic effects. umich.edu This process is influenced by the chemical structure of the compound, including the presence and nature of substituents. umich.edu

Carcinogenic Potential and Mechanistic Insights

The carcinogenic potential of this compound is a significant concern, with evidence from animal studies and mechanistic data pointing towards its ability to induce tumors. The process is understood to be initiated by the formation of DNA adducts, which can lead to mutations and the development of cancer.

Development of Specific Tumor Types (e.g., Squamous Cell Carcinomas and Papillomas) in Animal Models

While specific studies on the tumor types induced by this compound are not detailed in the provided search results, the carcinogenic potential of related aromatic amines is well-documented in animal models. For example, 4-aminobiphenyl (B23562) (4-ABP) is known to induce bladder tumors in dogs, rabbits, and mice, as well as liver and mammary gland tumors in mice. who.int Another related compound, 2-naphthylamine, has been shown to cause urinary bladder tumors in various species, including rats, hamsters, dogs, and monkeys. nih.gov Furthermore, exposure to certain heterocyclic amines in rodents has been linked to cancers in the breast, colorectum, prostate, liver, and lungs. nih.gov Given the structural similarities, it is plausible that this compound could induce similar tumor types, although specific studies are required for confirmation.

Formation of DNA Adducts and Their Role in Carcinogenesis

The formation of DNA adducts is a critical event in chemical carcinogenesis initiated by aromatic amines. nih.gov The metabolic activation of these compounds leads to the formation of reactive electrophiles that can covalently bind to DNA. nih.gov For aromatic amines, this activation typically involves N-oxidation by cytochrome P450 enzymes to form N-hydroxy derivatives, which are then converted to highly reactive aryl nitrenium ions. wikipedia.org These nitrenium ions can then form adducts with DNA bases, primarily at the C8 and N2 positions of guanine (B1146940) and the C8 and N6 positions of adenine. nih.govnih.gov

These DNA adducts, if not repaired, can interfere with DNA replication and transcription, leading to mutations. nih.gov Specific mutations in critical genes, such as oncogenes and tumor suppressor genes, can initiate the process of carcinogenesis. nih.gov The major DNA adduct formed by the related compound 4-ABP in human bladder and lung tissue is N-(deoxyguanosin-8-yl)-4-ABP. who.int The formation of such adducts is considered a key mechanistic step in the development of tumors induced by aromatic amines.

Inhibition of Gap Junctional Intercellular Communication (GJIC) as a Mechanism

Gap junctional intercellular communication (GJIC) is a critical biological process for maintaining tissue homeostasis, and its inhibition is considered a key epigenetic event in tumor promotion. nih.gov Polychlorinated biphenyls (PCBs), a class of compounds to which this compound belongs, have been shown to be effective promoters in cancer models, suggesting the involvement of epigenetic mechanisms like GJIC inhibition. nih.gov

Studies on various PCB congeners have revealed that noncoplanar PCBs are potent inhibitors of GJIC. nih.gov This inhibition can be long-lasting, with some PCBs causing a downregulation of GJIC for up to 48 hours. nih.gov The mechanism of GJIC inhibition by noncoplanar PCBs is thought to involve specific intracellular signaling pathways. Research indicates that the activation of phosphatidylcholine-specific phospholipase C (PC-PLC) or sphingomyelinase, as well as Src kinases, may be upstream regulators of this process. nih.gov Blocking these pathways has been shown to prevent the inhibitory effects of noncoplanar PCBs on GJIC. nih.gov While direct studies on this compound are limited, its structural similarity to noncoplanar PCBs suggests it may share this mechanism of toxicity.

Specific Organ System Toxicities Induced by this compound

Exposure to this compound has been linked to hematotoxic effects. Anemia, characterized by a reduction in red blood cells (RBCs) and hemoglobin levels, is a potential outcome. nih.govmsdmanuals.commedicalnewstoday.com In animal studies, rats exposed to this compound exhibited decreased erythrocyte counts and hemoglobin levels. This indicates that this compound can interfere with the production or survival of red blood cells, leading to a hypoproliferative anemia. msdmanuals.com

Table 1: Hematological Effects of this compound in Animal Studies

| Species | Effect Observed | Citation |

| Rat | Decreased erythrocyte counts | |

| Rat | Decreased hemoglobin levels |

This table is for illustrative purposes and based on reported findings.

The kidneys are a target organ for the toxic effects of this compound. Studies have demonstrated its potential to cause nephrotoxicity. nih.gov In male Fischer 344 rats, administration of the compound led to renal function impairment and damage to the proximal tubules. The proximal tubules are crucial for reabsorbing water, electrolytes, and nutrients from the filtrate; damage to these structures can lead to significant disturbances in kidney function. Environmental exposure to related chemicals like polychlorinated biphenyls has also been associated with adverse effects on renal function, suggesting a class effect. nih.gov

Table 2: Nephrotoxic Effects of this compound in Animal Studies

| Species | Effect Observed | Citation |

| Male Fischer 344 Rat | Renal function impairment | |

| Male Fischer 344 Rat | Proximal tubular damage |

This table is for illustrative purposes and based on reported findings.

The respiratory system can also be affected by exposure to this compound. Inhalation is a common route of occupational exposure to similar chemicals. service.gov.uk Studies in mice have shown that prolonged exposure to this compound can induce eosinophilic changes in the nasal respiratory epithelium. Eosinophils are a type of white blood cell that are often associated with allergic inflammation and can contribute to tissue remodeling in the airways. nih.govnih.gov The presence of these changes suggests an inflammatory response in the nasal passages following exposure to the compound.

Table 3: Respiratory Effects of this compound in Animal Studies

| Species | Effect Observed | Citation |

| Mouse | Eosinophilic changes in nasal respiratory epithelium |

This table is for illustrative purposes and based on reported findings.

Development and Application of Biomarkers of Exposure and Effect (e.g., Arylamine-Hemoglobin Adducts)

Due to the potential health risks associated with aromatic amines, including this compound, the development of biomarkers for monitoring human exposure and early biological effects is crucial. Arylamine-hemoglobin adducts have emerged as valuable biomarkers for assessing exposure to this class of chemicals. nih.govebi.ac.uk

When aromatic amines are metabolized in the body, reactive intermediates can be formed that bind covalently to macromolecules like DNA and proteins. nih.gov The arylhydroxylamine metabolite can enter red blood cells and, after oxidation to an arylnitroso intermediate, react with the cysteine-93 residue of the beta-globin chain of hemoglobin to form a stable sulfinamide adduct. nih.gov These hemoglobin adducts are stable in vivo and can be measured in blood samples, providing an integrated measure of exposure over the lifespan of the red blood cell (approximately 120 days in humans). nih.gov

The measurement of arylamine-hemoglobin adducts has been used to monitor occupational and environmental exposures to various aromatic amines and to assess the associated health risks. nih.gov For instance, levels of 4-aminobiphenyl-hemoglobin adducts have been correlated with smoking status and are considered a reliable biomarker of exposure to this carcinogen present in tobacco smoke. ebi.ac.ukoup.com Given that this compound is an arylamine, the formation of corresponding hemoglobin adducts is a plausible and expected outcome of exposure, making this a promising approach for biomonitoring.

Environmental Degradation Pathways of 2 Chloro Biphenyl 4 Ylamine

Photocatalytic Degradation Mechanisms

Photocatalysis, an advanced oxidation process (AOP), is an effective method for degrading persistent organic pollutants. mmu.ac.uk The process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon absorbing light energy, generates reactive species that break down the pollutant. nih.gov

The initiation of photocatalytic degradation is fundamentally dependent on the generation of electron-hole pairs within the semiconductor catalyst upon irradiation with light of sufficient energy (equal to or greater than its band gap). rsc.orgasau.ru

When a semiconductor photocatalyst like TiO2 absorbs a photon, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving behind a positively charged "hole" (h⁺) in the valence band. rsc.orgmdpi.com

Equation 1: Generation of Electron-Hole Pair

These photogenerated charge carriers are the primary agents of redox reactions on the catalyst surface. rsc.org The efficiency of the photocatalytic process is largely determined by the effective separation of these electrons and holes, as their recombination releases energy as heat and halts the catalytic cycle. mdpi.com The holes (h⁺) are powerful oxidizing agents, while the electrons (e⁻) are strong reducing agents, and they initiate the degradation of adsorbed pollutants like 2-Chloro-biphenyl-4-ylamine. rsc.orgresearchgate.net

The photogenerated electrons and holes react with molecules adsorbed on the photocatalyst's surface, such as water (H₂O) and molecular oxygen (O₂), to produce a cascade of highly reactive oxygen species (ROS). researchgate.netnih.gov These ROS are the primary agents responsible for the oxidative degradation of organic pollutants. nih.gov

Hydroxyl Radicals (•OH): The valence band holes (h⁺) are highly oxidizing and can react with surface-adsorbed water molecules or hydroxide (B78521) ions (OH⁻) to form hydroxyl radicals. nih.govmdpi.com With a high redox potential, hydroxyl radicals are extremely reactive and non-selective, enabling them to attack a wide range of organic compounds, including this compound. mmu.ac.uk

Superoxide (B77818) Radicals (•O₂⁻): The conduction band electrons (e⁻) can reduce molecular oxygen, which is readily adsorbed on the catalyst surface, to form superoxide radical anions. researchgate.netmdpi.com

The generation of these key ROS can be summarized by the following reactions:

Table 1: Key Reactions in the Generation of Reactive Oxygen Species

| Reaction Number | Reactants | Products | Species Generated |

|---|---|---|---|

| 1 | h⁺ (VB) + H₂O | •OH + H⁺ | Hydroxyl Radical |

| 2 | h⁺ (VB) + OH⁻ | •OH | Hydroxyl Radical |

| 3 | e⁻ (CB) + O₂ | •O₂⁻ | Superoxide Radical |

| 4 | •O₂⁻ + H⁺ | HO₂• | Hydroperoxyl Radical |

| 5 | 2HO₂• | H₂O₂ + O₂ | Hydrogen Peroxide |

These ROS, particularly the hydroxyl radical, initiate and sustain the degradation of this compound by attacking the aromatic rings and functional groups. mmu.ac.uknih.gov

A critical step in the detoxification of chlorinated biphenyls is the cleavage of the carbon-chlorine (C-Cl) bond, a process known as dechlorination. nih.gov Photocatalytic methods have been shown to be effective for the dechlorination of various polychlorinated biphenyls (PCBs). nih.govresearchgate.net The reaction can proceed through two primary mechanisms initiated by the photogenerated species:

Reductive Dechlorination: Conduction band electrons (e⁻) can directly attack the C-Cl bond of the adsorbed this compound molecule, leading to the displacement of the chloride ion (Cl⁻). This process is particularly effective under anaerobic or deaerated conditions where oxygen, a powerful electron scavenger, is absent. nih.govacs.org

Oxidative Dechlorination: While less direct, the attack by hydroxyl radicals (•OH) on the chlorinated aromatic ring can lead to the formation of hydroxylated intermediates. nih.gov The subsequent rearrangement and breakdown of these intermediates can result in the elimination of the chlorine atom. This is often the dominant pathway in aqueous, aerobic environments.

Studies on 2-chlorobiphenyl (B15942) have shown that its degradation in TiO₂ suspensions yields biphenyl-2-ol, indicating that hydroxylation can precede or occur concurrently with dechlorination. nih.gov For this compound, it is plausible that •OH attack occurs on the chlorinated ring, leading to the eventual release of a chloride ion.

Based on studies of similar compounds like 2-chlorobiphenyl, aminophenols, and other PCBs, a plausible degradation pathway for this compound can be proposed. nih.govresearchgate.netnih.gov The degradation likely proceeds through a series of parallel and sequential reactions involving hydroxylation, de-amination, and dechlorination, ultimately leading to ring opening and mineralization.

Initial Attack: The process begins with the attack of hydroxyl radicals on the aromatic rings. The positions of attack are influenced by the existing substituents (the chlorine atom and the amino group). This leads to the formation of various hydroxylated and dihydroxylated intermediates.

De-amination and Dechlorination: The amino group (-NH₂) can be oxidized and eliminated as nitrate (B79036) or ammonium (B1175870) ions (de-amination). Simultaneously or sequentially, the chlorine atom is removed (dechlorination), producing less toxic biphenyl (B1667301) derivatives. nih.gov

Ring Opening: The resulting hydroxylated intermediates, such as hydroxylated biphenyls and catechols, are more susceptible to further oxidative attack. nih.gov The aromatic rings are cleaved by •OH radicals, forming aliphatic carboxylic acids of lower molecular weight.

Mineralization: These smaller organic acids undergo further oxidation, a process that can involve decarboxylation (loss of CO₂). The ultimate end products of complete degradation are carbon dioxide (CO₂), water (H₂O), and inorganic ions like chloride (Cl⁻) and nitrate (NO₃⁻). nih.gov

This multi-step process ensures the complete breakdown of the parent compound into benign inorganic substances.

Microbial Biotransformation and Biodegradation Studies

Microbial degradation is a key environmental process that can transform or completely mineralize persistent organic pollutants. nmb-journal.comresearchgate.net For chlorinated biphenyls, the primary enzymatic pathway involves dioxygenase enzymes produced by various soil bacteria. nih.gov

The initial and often rate-limiting step in the aerobic bacterial degradation of PCBs is catalyzed by biphenyl dioxygenase (BPDO), a multi-component, ring-hydroxylating dioxygenase. nih.govasm.org This enzyme introduces molecular oxygen across two adjacent carbon atoms on one of the biphenyl rings, forming a cis-dihydrodiol. nih.gov

Equation 2: Initial Dioxygenation of a Biphenyl Substrate

Investigation of Microbial Consortia and Their Degradation Capacities

The bioremediation of halogenated biphenyls, such as this compound, heavily relies on the metabolic capabilities of microbial consortia. While direct studies on microbial consortia for the degradation of this compound are not extensively documented, a significant body of research on analogous compounds, including polychlorinated biphenyls (PCBs) and chloroanilines, provides a strong basis for understanding the potential microbial players and their synergistic interactions.

Microbial consortia are often more effective than single strains for the degradation of complex and recalcitrant compounds due to their combined metabolic potential and resilience to toxic intermediates. researchgate.net Different members of the consortium can carry out sequential degradation steps, leading to a more complete breakdown of the pollutant. For instance, in the degradation of 4-chlorobiphenyl (B17849) (4-CBP), a consortium of Pseudomonas sp. strain CB-3 and Comamonas sp. strain CD-2 was shown to be highly effective. Strain CB-3 initiated the degradation of 4CBP, leading to the accumulation of 4-chlorobenzoate (B1228818) (4CBA), which was then further oxidized by strain CD-2. This synergistic relationship allowed for the complete degradation of 50 mg/L of 4CBP within 12 hours.

Research has identified several bacterial genera with the capacity to degrade chlorinated aromatic compounds. These include Pseudomonas, Burkholderia, Alcaligenes, Achromobacter, and Comamonas. researchgate.net For example, a consortium containing Achromobacter xylosoxidans, Stenotrophomonas maltophilia, Ochrobactrum anthropi, and Rhodococcus ruber demonstrated significant degradation of highly chlorinated PCB congeners. mdpi.com Similarly, Bacillus species have been isolated that can utilize biphenyl and its chlorinated derivatives as a carbon source. oup.comresearchgate.net

The degradation of aromatic amines, a key structural feature of this compound, has also been studied. For instance, a consortium of Pseudomonas putida and Lysinibacillus sphaericus has been used for the degradation of azo dyes, which involves the breakdown of aromatic amines. jneonatalsurg.com The initial steps in the degradation of chloroanilines often involve oxidative deamination to form corresponding chlorocatechols, a process carried out by various bacteria, including Pseudomonas species. nih.gov

The following table summarizes microbial consortia and individual strains that have demonstrated the capacity to degrade compounds structurally related to this compound, highlighting their potential relevance for its bioremediation.

| Microbial Species/Consortium | Degraded Compound(s) | Key Findings |

| Pseudomonas sp. CB-3 and Comamonas sp. CD-2 | 4-chlorobiphenyl (4CBP) | Synergistic degradation where CB-3 converts 4CBP to 4-chlorobenzoate, which is then mineralized by CD-2. |

| Achromobacter xylosoxidans, Stenotrophomonas maltophilia, Ochrobactrum anthropi, Rhodococcus ruber | Highly chlorinated PCBs | The consortium showed significant degradation of recalcitrant PCB congeners. mdpi.com |

| Bacillus sp. strain JF8 | Polychlorinated biphenyls (PCBs) and naphthalene | A thermophilic strain capable of degrading various PCB congeners. oup.com |

| Pseudomonas putida and Lysinibacillus sphaericus | Azo dyes (containing aromatic amines) | The consortium effectively degraded azo dyes through the action of azoreductase and other enzymes. jneonatalsurg.com |

| Arthrobacter sp. SPG | 2-chloro-4-aminophenol | Utilized the compound as a sole source of carbon and energy, initiating degradation via hydrolytic deamination. nih.gov |

| Rhodococcus rhodochrous strain CTM | 2-methylaniline and its chlorinated isomers | Co-metabolized these compounds in the presence of an additional carbon source. nih.govnih.gov |

Characterization of Metabolite Formation During Microbial Degradation Processes

Understanding the metabolites formed during the microbial degradation of this compound is crucial for elucidating its degradation pathway and assessing the environmental fate of its breakdown products. Direct studies on the metabolites of this compound are scarce; however, extensive research on the degradation of structurally similar compounds, such as chlorobiphenyls, aminobiphenyls, and chloroanilines, allows for a scientifically grounded prediction of its metabolic fate.

The microbial degradation of chlorinated biphenyls typically proceeds through a series of enzymatic reactions that introduce hydroxyl groups and cleave the aromatic rings. For many bacteria, the degradation of biphenyl and its chlorinated derivatives is initiated by a biphenyl dioxygenase, which introduces two hydroxyl groups onto one of the aromatic rings, forming a cis-dihydrodiol. oup.com This is then dehydrogenated to form the corresponding dihydroxybiphenyl. The hydroxylated ring is subsequently cleaved, often via a meta-cleavage pathway, leading to the formation of a chlorinated benzoic acid. oup.com For example, the degradation of 4-chlorobiphenyl by Achromobacter sp. and Bacillus brevis resulted in the formation of 4-chlorobenzoic acid as the major metabolic product.

The presence of an amino group, as in this compound, introduces additional potential metabolic routes. The degradation of aromatic amines can be initiated by deamination (removal of the amino group) or by hydroxylation. nih.gov For instance, the degradation of 2-chloro-4-aminophenol by an Arthrobacter sp. begins with a hydrolytic deamination to form chlorohydroquinone. nih.gov In the degradation of aniline (B41778), aniline dioxygenase catalyzes the conversion to catechol, which is then further degraded. mdpi.com

Based on these analogous pathways, a plausible degradation pathway for this compound can be proposed. The degradation could be initiated by either dioxygenation of the chlorinated or the aminated ring, or by deamination.

If the degradation starts with dioxygenation of the chlorinated ring, similar to PCB degradation, it would likely lead to the formation of a dihydroxylated intermediate, followed by ring cleavage to produce a substituted aminobenzoic acid. Conversely, if the aminated ring is attacked first, it could lead to the formation of a chlorinated catechol after deamination and hydroxylation.

The following table presents potential metabolites that could be formed during the microbial degradation of this compound, based on the known degradation pathways of related compounds.

| Proposed Metabolite | Potential Precursor Reaction | Analogous Compound Degradation |

| 2-Chloro-biphenyl-3,4-diol | Dioxygenation of the aminated ring | Biphenyl degradation oup.com |

| 3-Chloro-4-aminobenzoic acid | Ring cleavage of a dihydroxylated intermediate | 4-Chlorobiphenyl degradation |

| 4-Amino-3-chlorocatechol | Deamination and dihydroxylation | Chloroaniline degradation nih.gov |

| Chlorohydroquinone | Deamination and hydroxylation | 2-chloro-4-aminophenol degradation nih.gov |

| Chlorocatechols | Deamination and hydroxylation | Aniline and chloroaniline degradation nih.govmdpi.com |

It is important to note that the actual metabolites formed can be influenced by the specific microbial consortium present and the environmental conditions. The accumulation of certain intermediates, such as chlorinated benzoic acids or chlorocatechols, can sometimes lead to toxic dead-end products if the consortium lacks the necessary enzymes for their further degradation. Therefore, a comprehensive understanding of the entire degradation pathway is essential for the effective bioremediation of this compound.

Advanced Applications of 2 Chloro Biphenyl 4 Ylamine in Research and Industry

Crucial Intermediate in Advanced Organic Synthesis

The chemical reactivity of 2-Chloro-biphenyl-4-ylamine, particularly the presence of the amino group, allows it to be a versatile precursor in numerous organic reactions. This has led to its use in the creation of specialized chemicals for diverse industrial applications.

Production of Dyes and Pigments for Industrial Applications